molecular formula C15H17N3O2 B2731213 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 419556-91-5

6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2731213
CAS No.: 419556-91-5
M. Wt: 271.32
InChI Key: ZHKHDQLYQLXOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their pharmaceutical and biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(pyrrolidin-1-yl)pyrimidines have been synthesized by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Scientific Research Applications

Enantioselective Synthesis and Alkaloid Production

One significant application involves its utilization in the enantioselective synthesis of complex alkaloids. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a closely related compound, has been quantitatively deprotonated and alkylated to furnish dihydroisoquinolines, which serve as precursors for various alkaloids. This method has facilitated the synthesis of benzylisoquinolines and tetrahydroprotoberberines, including laudanidine, armepavine, and laudanosine, highlighting its utility in preparing pharmacologically relevant compounds (Blank & Opatz, 2011).

Heterocyclic Compound Synthesis

Another research avenue explores its application in the synthesis of novel heterocyclic compounds. For example, the acetylation of related compounds has led to the production of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds serve as versatile precursors for synthesizing a wide range of heterocyclic rings, thereby providing a foundation for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).

Pharmacological Activity Differentiation

Research has also delved into deconstructing the 6,7-dimethoxytetrahydroisoquinoline moiety to separate P-glycoprotein activity from σ2 receptor affinity in mixed agents. This approach has led to the development of compounds with selective P-glycoprotein interaction, demonstrating the compound's versatility in drug design and pharmacological specificity (Pati et al., 2015).

Weak Interaction Studies

Studies on weak interactions in barbituric acid derivatives have also utilized derivatives of this compound. These studies focus on understanding the interplay between π–π stacking and hydrogen bonding interactions, which are crucial in the design of molecular recognition systems and drug molecules (Khrustalev, Krasnov, & Timofeeva, 2008).

Properties

IUPAC Name

6,7-dimethoxy-2-pyrimidin-2-yl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-19-13-8-11-4-7-18(15-16-5-3-6-17-15)10-12(11)9-14(13)20-2/h3,5-6,8-9H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKHDQLYQLXOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.